methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate
Overview
Description
Methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzoate core substituted with a methyl group and an amino group linked to a phenylalanyl moiety, which is further modified by a methylsulfonyl group. The structural complexity of this molecule makes it an interesting subject for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoate Core: Starting with 4-methylbenzoic acid, the carboxylic acid group is esterified using methanol and an acid catalyst to form methyl 4-methylbenzoate.
Introduction of the Amino Group: The methyl 4-methylbenzoate is then subjected to nitration followed by reduction to introduce an amino group at the 3-position.
Coupling with Phenylalanine Derivative: The amino group is then coupled with N-(methylsulfonyl)-N-phenylalanyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Reagents: Use of high-purity reagents and catalysts to maximize yield and purity.
Purification Techniques: Advanced purification methods such as recrystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Methanol, dichloromethane, toluene.
Major Products
Oxidation: Conversion of methyl group to carboxylic acid.
Reduction: Conversion of nitro group to amino group.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: In the development of novel polymers or materials with specific properties.
Biological Studies: As a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Industrial Chemistry: As a precursor for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism by which methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The methylsulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylbenzoate: Lacks the amino and phenylalanyl moieties, making it less complex.
N-(Methylsulfonyl)-N-phenylalanine: Does not have the benzoate core, limiting its applications compared to the target compound.
Methyl 3-amino-4-methylbenzoate: Similar but lacks the phenylalanyl and sulfonyl modifications.
Uniqueness
Methyl 4-methyl-3-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
IUPAC Name |
methyl 4-methyl-3-[2-(N-methylsulfonylanilino)propanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-10-11-15(19(23)26-3)12-17(13)20-18(22)14(2)21(27(4,24)25)16-8-6-5-7-9-16/h5-12,14H,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCQUJJUOADTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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